1-(2,2-difluoroethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
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Description
1-(2,2-difluoroethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C7H9F2N3O2 and its molecular weight is 205.165. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
A study on the reactions of azoles with tetrachloro-1,2-difluoroethane and 1,2-dichlorodifluoroethylene resulted in the formation of various derivatives, including (E)-1,2-difluoro-1,2-di(3,5-dimethyl-1H-pyrazol-1yl)ethene. This demonstrates the compound's role in the synthesis of more complex chemical structures through the replacement of chlorine atoms in 1,2-dichloro-1,2-difluoroethene (Petko et al., 2011).
Antibacterial Properties and DNA Photocleavage
1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles showed significant antibacterial potential against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Moreover, certain compounds in this category displayed notable DNA photocleavage activity, indicating potential applications in biochemistry and molecular biology (Sharma et al., 2020).
Supramolecular Materials
The ability of 1H-pyrazoles, including 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, to form hydrogen-bonded supramolecular materials was investigated. The study revealed the formation of diverse hydrogen-bonded structures depending on the terminal substituent, which could be crucial for the development of new materials with specific properties (Moyano et al., 2021).
Reactivity and Structural Analysis
A detailed structural analysis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine provided insights into its synthesis and potential applications. The study highlighted the compound's structural characteristics, pivotal for understanding its reactivity and possible use in various chemical reactions (Ozerova et al., 2015).
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3,5-dimethyl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O2/c1-4-7(12(13)14)5(2)11(10-4)3-6(8)9/h6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZNARJMWZQIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)F)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.